molecular formula C15H14O B14600288 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- CAS No. 58860-95-0

2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-

Cat. No.: B14600288
CAS No.: 58860-95-0
M. Wt: 210.27 g/mol
InChI Key: ODCWBFCASVYOCN-UHFFFAOYSA-N
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Description

2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-: is a chemical compound belonging to the phenanthrenone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:

    Cyclization Reactions: Using catalysts such as Lewis acids to facilitate the formation of the phenanthrenone ring.

    Reduction Reactions: Employing reducing agents to achieve the desired dihydro form.

Industrial Production Methods: Industrial production may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to different dihydro forms.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry:

    Materials Science: Studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

    Phenanthrene: A parent compound with a similar aromatic structure.

    Phenanthrenone Derivatives: Various derivatives with different functional groups.

Comparison:

    Structural Differences: The presence of specific functional groups and the dihydro form make 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- unique.

    Chemical Properties: Differences in reactivity, stability, and solubility compared to similar compounds.

    Applications: Unique applications in specific fields due to its distinct properties.

Properties

CAS No.

58860-95-0

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4a-methyl-3,4-dihydrophenanthren-2-one

InChI

InChI=1S/C15H14O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-7,10H,8-9H2,1H3

InChI Key

ODCWBFCASVYOCN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1C=CC3=CC=CC=C23

Origin of Product

United States

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